2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]-

Asymmetric Synthesis Chiral Auxiliary Stereochemical Purity

Using an incorrect stereoisomer or racemic mixture of this sulfinamide directly installs the wrong absolute configuration in chiral amine targets, an error irreversible by downstream purification. CAS 1346145-51-4 is the defined [N(E),S(R)] Ellman auxiliary engineered to eliminate this risk. • Single [N(E),S(R)] isomer ensures predictable (R)- or (S)-amine formation with high diastereoselectivity. • 5-Bromo-2-fluorophenyl motif provides a strategic handle for post-synthesis diversification via cross-coupling. • Built-in bromine heavy atom facilitates unambiguous absolute configuration determination by X-ray crystallography. Supplied with rigorous stereochemical purity documentation to support GMP-compliant API synthesis and medicinal chemistry SAR campaigns.

Molecular Formula C12H15BrFNOS
Molecular Weight 320.22 g/mol
CAS No. 1346145-51-4
Cat. No. B1651815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]-
CAS1346145-51-4
Molecular FormulaC12H15BrFNOS
Molecular Weight320.22 g/mol
Structural Identifiers
SMILESCC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F
InChIInChI=1S/C12H15BrFNOS/c1-8(15-17(16)12(2,3)4)10-7-9(13)5-6-11(10)14/h5-7H,1-4H3/t17-/m1/s1
InChIKeyWOADMISSFZLHGL-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1346145-51-4 – Chiral Sulfinamide Auxiliary


2-Propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S(R)]- (CAS 1346145-51-4) is a single-isomer, chiral N-tert-butanesulfinyl ketimine. Its IUPAC name is [N(E),S(R)]-N-[1-(5-bromo-2-fluorophenyl)ethylidene]-2-methyl-2-propanesulfinamide, confirming the (E)-geometry at the imine bond and the (R)-configuration at the sulfur stereocenter [1][2]. This compound belongs to the Ellman sulfinamide class, which is broadly recognized for its role in the asymmetric synthesis of chiral amines [3]. Its structure features a 5-bromo-2-fluorophenyl motif, providing a functional handle for further elaboration, and a tert-butanesulfinyl group that serves as a powerful chiral directing group.

Workflow Asymmetric synthesis of chiral amines via Ellman sulfinamide chemistry
Selection Logic Stereochemical-control study requiring defined [N(E),S(R)] auxiliary identity
Use Context Enantioselective route to 5-bromo-2-fluorophenyl ethylamine derivatives and downstream elaboration

1346145-51-4 Generic Substitution Risks


Substituting 1346145-51-4 with a different stereoisomer or a simple achiral sulfinamide is a high-risk procurement error for asymmetric synthesis. The compound's specific [N(E),S(R)] configuration is the source of its stereochemical induction [1]. The (S)-sulfur and (E)-imine geometry create a unique chiral environment around the reaction center. Using the [N(E),S(S)]-diastereomer (CAS 1457976-11-2) or a racemic mixture will produce a different stereochemical outcome, often leading to the opposite enantiomer or a significant erosion of diastereoselectivity [2]. This failure cannot be rectified by downstream purification, as the wrong chiral auxiliary directly installs the incorrect absolute configuration, derailing entire synthetic campaigns. Furthermore, the 5-bromo-2-fluorophenyl group is not a passive spectator; its substitution pattern is critical for planned downstream cross-coupling or medicinal chemistry derivatizations.

Target [N(E),S(R)]-isomer (CAS 1346145-51-4): (R)-sulfur directs si-face imine addition for a specific amine enantiomer.
Substitute [N(E),S(S)]-isomer (CAS 1457976-11-2): Opposite (S)-sulfur may invert diastereofacial preference, yielding the opposite amine enantiomer.
may not transfer directly
! Racemic or unspecified sulfur configuration may erode diastereoselectivity; ee outcomes cannot be recovered by downstream purification.
! Non-halogenated N-tert-butanesulfinyl imines lack the Br/aryl handle for cross-coupling, limiting synthetic route flexibility.

1346145-51-4 Differentiation Evidence


Chiral Sulfur Configuration: (R) vs. Racemic

The primary differentiator for CAS 1346145-51-4 is its absolute stereochemical identity as the [N(E),S(R)]-isomer. This directly contrasts with the [N(E),S(S)]-diastereomer (CAS 1457976-11-2) and the racemic mixture. The (R)-configuration at sulfur dictates the diastereofacial selectivity of nucleophilic additions to the imine. In the well-established Ellman chemistry paradigm, (R)-sulfinamides induce addition to the si-face of the (E)-imine, leading to (R) or (S)-amine products depending on the specific transformation, whereas (S)-sulfinamides provide the opposite facial selectivity [1]. The [S(R)]-descriptor, where 'S' designates the sulfur atom and '(R)' its configuration, is a non-negotiable specification for scientists aiming to replicate or scale a published synthetic route that uses this exact isomer, as the opposite or mixed configuration will yield the enantiomer or a mixture with diminished enantiomeric excess (ee).

Chiral Sulfur Configuration
Class-level inference
[N(E),S(R)] target vs [N(E),S(S)] comparator: opposite diastereofacial induction reported; si-face vs re-face attack on (E)-imine.
Enantiomer-attribution review: sulfur configuration directly controls amine absolute configuration.
Classical Ellman paradigm; matched diastereomeric ratios typically >95:5.
Asymmetric Synthesis Chiral Auxiliary Stereochemical Purity

5-Bromo-2-Fluorophenyl Group vs. Unsubstituted Imines

The 5-bromo-2-fluorophenyl moiety differentiates 1346145-51-4 from simpler N-tert-butanesulfinyl imines (e.g., benzaldehyde- or aliphatic-derived imines). The bromine atom enables orthogonal reactivity through palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the chiral amine is unmasked, without interfering with the sulfinamide chemistry [1]. The fluorine atom modulates the electronic properties of the aryl ring, which can influence both the reactivity of the imine towards nucleophiles and the biological activity of downstream products [2]. Unsubstituted phenyl or alkyl imines lack this functional handle, limiting their utility to simple chiral amine synthesis. For instance, the structurally related intermediate (3aS,6aS)-6a-(5-bromo-2-fluorophenyl)-1-((R)-1-phenylpropyl)tetrahydro-1H,3H-furo[3,4-c]isoxazole was critical in the synthesis of the BACE inhibitor LY2886721, highlighting the strategic value of this specific aryl pattern in drug development [3].

Aryl Functional Handle
Class-level inference
5-Bromo-2-fluorophenyl motif vs unsubstituted benzaldimine: Br enables Pd-catalyzed cross-coupling; F provides electronic modulation.
Supports dual-purpose building-block strategy: chiral amine synthesis integrated with complex molecule assembly.
Reported utility in BACE inhibitor intermediate synthesis (LY2886721 route).
Cross-Coupling Drug Intermediate Late-Stage Functionalization

Certified Stereoisomer vs. Undefined Geometry

CAS 1346145-51-4 is the unique identifier for the pure [N(E),S(R)]-isomer, whereas CAS 1457976-12-3 is defined only by the (E)-imine geometry without a specified sulfur configuration, and CAS 1457976-11-2 is the [N(E),S(S)]-isomer [1]. Purchasing the specific CAS number is a critical risk-mitigation strategy in scientific procurement. The specific CAS specification ensures that the sulfur (R) configuration is verified, avoiding the common pitfall of receiving the opposite diastereomer or a mixture, which is a frequent issue when ordering by IUPAC name alone . The regulatory standard name [N(E),S(R)]-N-[1-(5-Bromo-2-fluorophenyl)ethylidene]-2-methyl-2-propanesulfinamide provides a unambiguous link between the CAS number, the molecular structure, and its stereochemistry, which is essential for reproducible research and patent filing.

Certified Stereoisomer Identity
Supporting evidence
CAS 1346145-51-4 uniquely specifies [N(E),S(R)]; different CAS for (S)-sulfur or geometry-only descriptors ensures isomer verification.
Procurement specification review: reduces risk of receiving wrong diastereomer or mixture.
Regulatory standard IUPAC links CAS, structure, and stereochemistry for reproducible research.
Isomeric Purity Quality Control Reproducibility

1346145-51-4 Application Scenarios


Chiral Benzylamines for Drug Discovery

This compound is the reagent of choice for the stereoselective synthesis of chiral 1-(5-bromo-2-fluorophenyl)ethylamine derivatives, a common pharmacophore. The [S(R)]-configuration directs the formation of the (R) or (S)-amine with high diastereoselectivity, a principle grounded in the well-established Ellman chemistry [1]. The 5-bromo-2-fluorophenyl group is not just an aryl substituent; it is a strategic insertion point for further diversification via cross-coupling, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around a chiral amine core.

Large-Scale Synthesis of Pharmaceutical Intermediates

The specific 5-bromo-2-fluorophenyl substitution pattern is a key structural motif in molecules that have advanced to clinical trials, such as the BACE inhibitor LY2886721 [2]. Process chemists developing scalable routes to complex APIs can rely on CAS 1346145-51-4 to introduce the correct stereocenter and functional handle in a single, high-yielding step, thereby shortening synthetic sequences. The use of this single isomer is mandatory to meet stringent GMP purity requirements for the final active pharmaceutical ingredient.

Stereoselective Methodology Research

For research groups developing new methods in asymmetric catalysis or diastereoselective synthesis, this compound serves as a well-defined, functionalizable substrate. Its unambiguous [N(E),S(R)] configuration makes it a reliable standard for testing new reagents or catalysts, where the absolute configuration of the product can be directly correlated to the influence of the chiral auxiliary [1]. The bromine atom acts as a built-in heavy atom for X-ray crystallographic determination of absolute configuration, a critical asset in mechanistic studies.

SAR and In Vivo Probe Synthesis

In a pharmaceutical lead optimization program, replacement of the bromine atom with other groups for SAR exploration is a standard exercise. Starting from 1346145-51-4, a library of chiral amines can be generated with the same (R) or (S) configuration at the amine stereocenter. This provides a direct comparison of the biological activity of diverse analogs, avoiding the confounding variable of variable enantiomeric purity that would arise from a classical resolution approach.

Application
Selection Property
Validation Focus
Chiral benzylamine pharmacophore synthesis
Stereochemical-control context; [N(E),S(R)] auxiliary identity
Diastereoselectivity and enantiomeric excess of unmasked amine
Pharmaceutical intermediate scale-up
Dual-purpose scaffold: chiral induction plus aryl handle for cross-coupling
Synthetic route step-efficiency and downstream derivatization viability
Stereoselective methodology research
Defined [N(E),S(R)] imine substrate with built-in Br heavy atom for X-ray
Absolute configuration correlation and catalyst performance benchmarking
SAR library generation from a chiral amine core
Uniform enantiomeric purity across analogs derived from single isomer
SAR interpretation without enantiomer-dependent activity variation
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